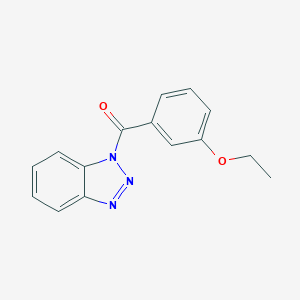![molecular formula C19H17N3O4S2 B250096 N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide, commonly known as BSC, is a synthetic compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. BSC is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
BSC has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and diabetes. BSC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BSC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, BSC has been shown to have hypoglycemic effects by increasing insulin sensitivity.
Mécanisme D'action
The mechanism of action of BSC involves the inhibition of various enzymes such as carbonic anhydrase and metalloproteinases. BSC has also been shown to inhibit the activation of various signaling pathways such as NF-κB and MAPK. Furthermore, BSC has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
BSC has been shown to have various biochemical and physiological effects such as inhibition of angiogenesis, anti-inflammatory effects, and hypoglycemic effects. BSC has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, BSC has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BSC has various advantages for lab experiments such as its ease of synthesis and purification. Furthermore, BSC has been extensively studied for its potential use in the treatment of various diseases. However, BSC also has limitations such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are various future directions for the study of BSC such as the development of more efficient synthesis methods and the exploration of its potential use in the treatment of other diseases. Furthermore, the study of the structure-activity relationship of BSC could lead to the development of more potent derivatives. Additionally, the study of the pharmacokinetics and pharmacodynamics of BSC could provide valuable information for its potential use in clinical settings.
Conclusion:
In conclusion, BSC is a synthetic compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. BSC has been synthesized using various methods and has been extensively studied for its potential use in the treatment of various diseases. The mechanism of action of BSC involves the inhibition of various enzymes and signaling pathways. BSC has various advantages for lab experiments but also has limitations. There are various future directions for the study of BSC that could lead to the development of more potent derivatives and its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of BSC involves the reaction of 4-aminobenzenesulfonamide with benzyl isothiocyanate, followed by the reaction with furan-2-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Propriétés
Formule moléculaire |
C19H17N3O4S2 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H17N3O4S2/c23-18(17-7-4-12-26-17)22-19(27)21-15-8-10-16(11-9-15)28(24,25)20-13-14-5-2-1-3-6-14/h1-12,20H,13H2,(H2,21,22,23,27) |
Clé InChI |
YYQOVSLIGFKNGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
SMILES canonique |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)


![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)

![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)


